Tetramethyl 1,2,3,4-cyclobutanetetracarboxylate
Overview
Description
Tetramethyl 1,2,3,4-cyclobutanetetracarboxylate is an organic compound with the molecular formula C₁₂H₁₆O₈. It is a tetramethyl ester derivative of 1,2,3,4-cyclobutanetetracarboxylic acid. This compound is known for its unique structure, which includes a cyclobutane ring substituted with four carboxylate groups, each esterified with a methyl group. It is used in various chemical research and industrial applications due to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Tetramethyl 1,2,3,4-cyclobutanetetracarboxylate can be synthesized through the esterification of 1,2,3,4-cyclobutanetetracarboxylic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves refluxing the acid and methanol mixture, followed by purification through recrystallization or distillation.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction conditions, such as temperature and pressure, ensures consistent product quality.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Substitution: The ester groups in this compound can participate in nucleophilic substitution reactions, where the methoxy groups are replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: 1,2,3,4-cyclobutanetetracarboxylic acid.
Reduction: 1,2,3,4-cyclobutanetetracarboxylic alcohol.
Substitution: Various substituted cyclobutanetetracarboxylates depending on the nucleophile used.
Scientific Research Applications
Tetramethyl 1,2,3,4-cyclobutanetetracarboxylate has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a building block for drug development.
Industry: It is utilized in the production of polymers, resins, and other materials due to its stability and reactivity.
Mechanism of Action
The mechanism of action of tetramethyl 1,2,3,4-cyclobutanetetracarboxylate involves its interaction with various molecular targets and pathways. The ester groups can undergo hydrolysis to release the corresponding carboxylic acids, which can then participate in further chemical reactions. The cyclobutane ring provides a rigid framework that influences the compound’s reactivity and interactions with other molecules.
Comparison with Similar Compounds
1,2,3,4-Cyclobutanetetracarboxylic acid: The parent compound from which tetramethyl 1,2,3,4-cyclobutanetetracarboxylate is derived.
Tetramethyl 1,2,3,4-butanetetracarboxylate: A similar ester with a butane backbone instead of a cyclobutane ring.
Dimethyl fumarate dimer: Another ester derivative with a different structural arrangement.
Uniqueness: this compound is unique due to its cyclobutane ring structure, which imparts distinct chemical and physical properties compared to linear or branched analogs. This rigidity and the presence of four ester groups make it a valuable compound for various applications in research and industry.
Biological Activity
Tetramethyl 1,2,3,4-cyclobutanetetracarboxylate (TMCB), with the chemical formula and a molecular weight of 288.25 g/mol, is an organic compound characterized by its unique cyclic structure and multiple carboxylate groups. This compound has garnered attention in scientific research due to its potential biological activities and applications in various fields such as pharmaceuticals and materials science.
Chemical Structure and Properties
TMCB is notable for its four esterified carboxylic acid groups attached to a cyclobutane ring. The presence of these functional groups contributes to its reactivity and potential applications. The structural formula can be represented as follows:
Physical Properties
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 288.25 g/mol |
Density | 1.3 ± 0.1 g/cm³ |
Boiling Point | 356.6 ± 37.0 °C |
Melting Point | 145-149 °C |
Flash Point | 155.6 ± 26.5 °C |
The biological activity of TMCB is primarily attributed to its ability to interact with various biomolecules through its ester groups. These groups can undergo hydrolysis to release carboxylic acids, which may participate in biochemical pathways and reactions. The cyclobutane ring's structural rigidity allows TMCB to serve as a scaffold for the design of more complex molecules with targeted biological activities .
Potential Applications in Medicine
Research indicates that TMCB may have applications in drug delivery systems due to its stability and reactivity profile. Ongoing studies are exploring its potential therapeutic uses, particularly in the development of multifunctional compounds that can target specific biological pathways .
Case Studies and Research Findings
- Pharmaceutical Research : TMCB has been utilized as a precursor for synthesizing more complex pharmaceutical compounds. Its derivatives are being investigated for their interactions with specific biological targets, which could lead to novel therapeutic agents .
- Chemical Reactions : In studies examining the reactivity of TMCB, it has been shown to participate in oxidation and reduction reactions, producing various substituted cyclobutane derivatives that may possess unique biological properties .
- Toxicological Studies : Although the toxicological properties of TMCB have not been fully investigated, preliminary data suggest that it may cause irritation upon contact with skin or mucous membranes . Further studies are necessary to elucidate its safety profile.
Comparison with Similar Compounds
TMCB's unique structure distinguishes it from other similar compounds in terms of reactivity and potential applications:
Compound Name | Features |
---|---|
Dimethyl Fumarate | Known for anti-inflammatory properties; simpler structure |
Cyclobutane-1,2,3-tricarboxylic Acid | Contains three carboxylic groups; less complex than TMCB |
Tetrahydrofuran-2-carboxylic Acid | Lacks multiple carboxyl groups; different reactivity profile |
Properties
IUPAC Name |
tetramethyl cyclobutane-1,2,3,4-tetracarboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O8/c1-17-9(13)5-6(10(14)18-2)8(12(16)20-4)7(5)11(15)19-3/h5-8H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXMOMNBIDWYNOP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1C(C(C1C(=O)OC)C(=O)OC)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80908252 | |
Record name | Tetramethyl cyclobutane-1,2,3,4-tetracarboxylatato(2-) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80908252 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1032-95-7, 3999-67-5 | |
Record name | NSC122966 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122966 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | NSC103000 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=103000 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Tetramethyl cyclobutane-1,2,3,4-tetracarboxylatato(2-) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80908252 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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